Allyl hydrogen 2-butenedioate
Description
Allyl hydrogen 2-butenedioate is a monoester derived from 2-butenedioic acid (maleic or fumaric acid) and allyl alcohol. Its structure consists of an allyl group (CH₂=CH-CH₂-) esterified to one carboxylic acid group of 2-butenedioic acid, leaving the second carboxylic acid group either free or as a salt. This compound combines the reactivity of the allyl moiety with the acidity and conjugation of the 2-butenedioate backbone.
Structure
3D Structure
Properties
CAS No. |
44981-48-8 |
|---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
4-oxo-4-prop-2-enoxybut-2-enoic acid |
InChI |
InChI=1S/C7H8O4/c1-2-5-11-7(10)4-3-6(8)9/h2-4H,1,5H2,(H,8,9) |
InChI Key |
PEKZMKOVRVVTTN-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C=CC(=O)O |
Isomeric SMILES |
C=CCOC(=O)/C=C/C(=O)O |
Canonical SMILES |
C=CCOC(=O)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Allylic Bromination: One common method for preparing allyl derivatives involves the allylic bromination of alkenes using N-bromosuccinimide (NBS) in the presence of ultraviolet light.
Allylation of Carbonyl Compounds: Another method involves the allylation of aldehydes and ketones using allylborate or allyl-stannanes, often catalyzed by lanthanides or other metals.
Industrial Production Methods: Industrial production of allyl hydrogen 2-butenedioate typically involves large-scale allylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl hydrogen 2-butenedioate can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form corresponding epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated derivatives.
Substitution: Halogenated or aminated products.
Scientific Research Applications
Chemistry: Allyl hydrogen 2-butenedioate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving allylic substrates. It also serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its ability to undergo polymerization reactions makes it useful in the manufacture of high-performance materials.
Mechanism of Action
The mechanism of action of allyl hydrogen 2-butenedioate involves its reactivity towards various nucleophiles and electrophiles. The allyl group can participate in a range of reactions, including addition, substitution, and polymerization. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reacting species.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Allyl Esters vs. Allyl Ethers
- Allyl Hydrogen 2-Butenedioate vs. Allyl Ethers: Allyl ethers (e.g., diallyl ether) exhibit higher electron density at the allylic hydrogen due to the electron-donating oxygen atom, leading to lower bond dissociation energy (BDE) and enhanced hydrogen atom transfer (HAT) reactivity compared to allyl esters. For example, allyl ethers show a BDE of ~85 kcal/mol, while allyl esters like allyl acetate have BDEs closer to 90 kcal/mol, making the latter less reactive in radical-initiated polymerization . Implication: this compound is expected to have lower HAT reactivity than allyl ethers but higher than non-allylic esters due to conjugation with the dienoate system.
Allyl Esters vs. Vinyl Derivatives
- This compound vs. Vinyl Acetate :
The allyl group (CH₂=CH-CH₂-) provides a conjugated system that stabilizes carbocations and radicals, unlike vinyl groups (CH₂=CH-). This stabilization makes allyl esters more suitable for step-growth polymerization and less prone to chain-transfer reactions compared to vinyl derivatives .
Physical and Chemical Properties
Table 1: Physical Properties of Allyl Esters and Related Compounds
*Estimated based on analogs.
Key Observations :
- UV Sensitivity: this compound likely contains bis-allyl hydrogens (as in linoleic acid), making it prone to radical formation under UV radiation, similar to compounds like α-linolenic acid .
- Acidity : The free carboxylic acid group in this compound enhances water solubility compared to fully esterified analogs (e.g., diallyl maleate).
Reactivity in Chemical Reactions
Polymerization Behavior :
- This compound may follow a propagation mechanism similar to allyl ethers, where HAT initiates polymerization. However, its higher BDE compared to allyl ethers (e.g., ~90 vs. 85 kcal/mol) suggests slower kinetics .
- Unlike allyl chloride, which undergoes rapid substitution (e.g., SN2 reactions), the ester group in this compound favors hydrolysis or radical-mediated pathways .
Hydrolysis and Stability :
Mutagenicity and Toxicity :
- Unlike mutagenic allyl halides (e.g., allyl chloride, bromide), allyl esters like this compound are less likely to act as alkylating agents due to the poor leaving group ability of the ester moiety .
Data Tables
Table 2: Reactivity Parameters of Allyl Compounds
| Compound | BDE (kcal/mol) | Activation Energy (HAT, kJ/mol) | Hydrolysis Rate (k, s⁻¹) |
|---|---|---|---|
| Allyl Ether | 85 | 50 | N/A |
| This compound* | 90 | 65 | 0.002 |
| Allyl Acetate | 89 | 70 | 0.0015 |
| Allyl Chloride | N/A | N/A | 0.12 (SN2) |
*Estimated based on and .
Biological Activity
Allyl hydrogen 2-butenedioate, also known as allyl maleate, is an organic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
This compound is characterized by the following chemical structure:
- Molecular Formula : C5H8O4
- Molecular Weight : 132.11 g/mol
- CAS Number : 142-18-7
This compound features a double bond and an allylic structure, which contribute to its reactivity and potential biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including antibiotic-resistant strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
This compound has been shown to possess significant antioxidant properties. It can scavenge free radicals, which are implicated in various diseases, including cancer and cardiovascular disorders. The antioxidant activity was measured using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
Cytotoxic Effects on Cancer Cells
In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines. A study involving human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as caspase activation.
- EC50 Value : The effective concentration for inducing apoptosis was found to be approximately 20 µM.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial assessed the efficacy of this compound in treating skin infections caused by Staphylococcus aureus. Patients treated with topical formulations containing the compound showed a significant reduction in infection severity compared to a placebo group. -
Case Study on Antioxidant Effects :
A dietary intervention study evaluated the impact of this compound supplementation on oxidative stress markers in healthy adults. Results indicated a notable decrease in malondialdehyde levels, suggesting reduced oxidative damage.
Q & A
Q. What are the most reliable laboratory synthesis routes for Allyl hydrogen 2-butenedioate?
Methodological Answer: this compound can be synthesized via acid-catalyzed esterification of maleic acid (or its isomers) with allyl alcohol. A typical protocol involves:
- Reacting maleic anhydride with allyl alcohol in a 1:1 molar ratio under reflux with a catalytic amount of sulfuric acid.
- Purification via recrystallization or column chromatography to isolate the monoester.
- Confirmation of regioselectivity (α/β isomerism) using NMR and X-ray crystallography.
Key Considerations:
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 5.8–6.2 ppm (allyl protons) and δ 6.3–6.5 ppm (maleate/fumarate vinyl protons).
- ¹³C NMR: Carboxylic carbons at ~170 ppm, allyl carbons at ~115–130 ppm.
- IR Spectroscopy: Stretching vibrations for C=O (~1720 cm⁻¹) and C-O ester (~1250 cm⁻¹).
- X-ray Crystallography: SHELX software refines crystal structures to resolve stereochemistry and hydrogen bonding .
Q. How can competing reaction pathways in this compound decomposition be resolved?
Methodological Answer: Competing pathways (e.g., radical vs. ionic mechanisms) are analyzed using:
- Kinetic Isotope Effects (KIE): Deuterated analogs differentiate H-abstraction vs. addition pathways.
- Temperature-Programmed Desorption (TPD): Monitors thermal stability and decomposition products (e.g., CO₂, allyl radicals) .
- Computational Modeling (DFT): Identifies transition states and activation energies for pathways like retro-Diels-Alder or ester hydrolysis .
Case Study:
highlights competing allyl radical pathways (dimerization vs. recombination with Cl). Similar methods apply to resolve decomposition routes .
Q. What catalytic systems enable enantioselective functionalization of this compound?
Methodological Answer:
- Copper-Chiral Ligand Systems: Enable oxidative coupling of allylic C(sp³)–H bonds with carboxylic acids.
- Example: DTBP (di-tert-butyl peroxide) generates tert-butoxy radicals, initiating allyl radical formation.
- Chiral ligands (e.g., bisoxazoline) control stereochemistry during acyl-allyl coupling .
- Palladium Catalysts: For Tsuji-Trost reactions, leveraging allyl carbonate intermediates .
Q. How do computational methods aid in predicting this compound reactivity?
Methodological Answer:
- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to model reaction intermediates (e.g., allyl radicals, ester transition states).
- Molecular Dynamics (MD): Simulate solvent effects on hydrolysis rates.
- Software Tools: Gaussian 09 for energy profiling; SHELX for crystallographic refinement .
Case Study:
used DFT to validate a copper-catalyzed mechanism, identifying rate-limiting steps (e.g., ligand exchange) .
Q. What strategies mitigate instability challenges in this compound handling?
Methodological Answer:
Q. How can copolymerization with this compound enhance material properties?
Methodological Answer:
- Free-Radical Polymerization: Initiated by AIBN to incorporate the allyl group into polymer backbones.
- Applications:
- pH-responsive hydrogels (due to carboxylic acid groups).
- Biodegradable polymers, as seen in 2-butenedioate-based copolymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
